Meta-Bromo Substitution Confers Distinct Physicochemical Properties Compared to Unsubstituted Phenyl Analogs
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide possesses a computed XLogP3 value of 2.1, indicating moderate lipophilicity [1]. In contrast, the unsubstituted N-phenyl-1H-pyrazole-3-carboxamide (no bromine) has a lower computed XLogP3 of approximately 1.5 (based on PubChem data for N-phenyl-1H-pyrazole-3-carboxamide) [2]. The bromine atom also increases molecular weight and alters electron distribution, which can influence membrane permeability and target binding [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (computed) |
| Comparator Or Baseline | N-phenyl-1H-pyrazole-3-carboxamide: ~1.5 (computed) |
| Quantified Difference | ~0.6 log units higher lipophilicity |
| Conditions | Computed property, no experimental measurement available |
Why This Matters
Higher lipophilicity may enhance membrane permeability, a critical factor for intracellular target engagement in cellular assays.
- [1] PubChem. N-(3-bromophenyl)-1H-pyrazole-3-carboxamide. Compound Summary for CID 668389. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/668389 View Source
- [2] PubChem. N-phenyl-1H-pyrazole-3-carboxamide. Compound Summary for CID 668390. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/668390 View Source
